Predicted Lipophilicity (clogP) Differentiation vs. 6-(Cyclobutylmethoxy)pyridin-3-amine
The presence of the ethyl group on the cyclobutyl ring increases the calculated partition coefficient (clogP) by approximately 0.8–1.2 log units relative to the unsubstituted 6-(cyclobutylmethoxy)pyridin-3-amine (C₁₀H₁₄N₂O, MW 178.23) . This shift moves the compound from a borderline low-lipophilicity space (clogP ~1.0–1.2) into a more optimal range for passive membrane permeability (clogP ~1.8–2.4) without exceeding the typical lead-like threshold of 3.5, potentially improving cellular uptake while maintaining aqueous solubility sufficient for in vitro assays [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ~1.8–2.4 (predicted; no experimental value found in open literature as of April 2026) |
| Comparator Or Baseline | 6-(Cyclobutylmethoxy)pyridin-3-amine: clogP ~1.0–1.2 (predicted) |
| Quantified Difference | ΔclogP ≈ +0.8 to +1.2 |
| Conditions | Predicted values based on fragment-based algorithm (e.g., XLOGP3 or similar); experimental confirmation lacking. |
Why This Matters
This difference predicts that the target compound may exhibit superior passive membrane permeability over the non-ethylated analog, a critical factor when prioritizing building blocks for cellular target engagement screens.
- [1] PubChem BioAssay and predicted property data for structurally related pyridin-3-amines. Accessed via NCBI. No direct data for 1427022-45-4 available; class-level inference based on fragment contributions. View Source
